N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 4-Nitrobenzohydrazide
- Indole-3-carbaldehyde derivatives
Comparison: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structure, which combines the indole ring with a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its individual components or other similar compounds .
Properties
Molecular Formula |
C23H18N4O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O3/c28-23(18-10-12-20(13-11-18)27(29)30)25-24-14-19-16-26(15-17-6-2-1-3-7-17)22-9-5-4-8-21(19)22/h1-14,16H,15H2,(H,25,28)/b24-14+ |
InChI Key |
YUBGFLYKVRNKHJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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